molecular formula C40H32N2 B1507607 9,10-Bis[N-(p-tolyl)anilino]anthracene CAS No. 190974-21-1

9,10-Bis[N-(p-tolyl)anilino]anthracene

Cat. No.: B1507607
CAS No.: 190974-21-1
M. Wt: 540.7 g/mol
InChI Key: HTJPPQKJCPTAED-UHFFFAOYSA-N
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Description

9,10-Bis[N-(p-tolyl)anilino]anthracene is an anthracene derivative functionalized with two N-(p-tolyl)anilino groups at the 9 and 10 positions. This compound is characterized by its extended π-conjugated system, which is critical for applications in organic electronics and photoluminescent materials. It is commercially available as a high-purity crystalline powder (≥98.0% by HPLC) with a molecular formula of C₄₂H₃₆N₂ and a molecular weight of 568.76 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis[N-(p-tolyl)anilino]anthracene typically involves the reaction of anthracene with N-(p-tolyl)aniline under specific conditions. One common method is the palladium-catalyzed coupling reaction, where anthracene is reacted with N-(p-tolyl)aniline in the presence of a palladium catalyst and a suitable base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 9,10-Bis[N-(p-tolyl)anilino]anthracene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). The reaction is typically carried out in an acidic medium.

  • Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be achieved using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of anthraquinone derivatives.

  • Reduction: Reduction reactions can produce partially reduced derivatives with altered electronic properties.

Scientific Research Applications

Introduction to 9,10-Bis[N-(p-tolyl)anilino]anthracene

This compound (CAS Number: 190974-21-1) is an organic compound notable for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and polymer light-emitting diodes (PLEDs). Its molecular formula is C40_{40}H32_{32}N2_2, with a molecular weight of 540.71 g/mol. This compound exhibits unique photophysical properties, making it a subject of interest in various scientific research fields.

Organic Electronics

One of the primary applications of this compound is in the development of OLEDs and PLEDs. The compound serves as an electron transport material due to its high electron mobility and stability under operational conditions.

Key Properties:

  • High thermal stability
  • Strong photoluminescence
  • Efficient charge transport

These properties enhance the efficiency and longevity of OLED devices, making them suitable for use in displays and lighting applications.

Photovoltaic Devices

The compound is also explored for its potential use in organic photovoltaic (OPV) cells. Its ability to facilitate charge separation and transport can improve the efficiency of solar cells.

Research Findings:
Studies indicate that incorporating this compound into OPV structures can lead to enhanced power conversion efficiencies due to improved charge carrier dynamics.

Sensors

Due to its luminescent properties, this compound is investigated for use in chemical sensors. It can be employed for detecting specific ions or molecules based on changes in fluorescence intensity.

Case Study:
A study demonstrated that films made from this compound exhibited significant fluorescence quenching in the presence of certain metal ions, indicating its potential as a sensor material.

Photonic Devices

The compound's strong emission characteristics make it suitable for applications in photonic devices, including lasers and light-emitting materials. Its integration into these systems can lead to advancements in optical communication technologies.

Mechanism of Action

The mechanism by which 9,10-Bis[N-(p-tolyl)anilino]anthracene exerts its effects depends on its specific application. In OLEDs, the compound acts as an electron transport layer, facilitating the movement of electrons within the device. The molecular targets and pathways involved include the interaction with other organic layers in the OLED structure, leading to efficient light emission.

Comparison with Similar Compounds

Key Structural Features :

  • 9,10-Bis[N-(p-tolyl)anilino]anthracene features two aromatic amine substituents, each containing a p-tolyl group (methyl-substituted phenyl). This structure enhances electron-donating capacity and planarizes the anthracene core, promoting π-π stacking interactions.
  • In contrast, 9,10-Bis[N-(2-naphthyl)anilino]anthracene substitutes p-tolyl with bulkier 2-naphthyl groups, increasing steric hindrance and altering electronic properties. Its molecular weight (612.78 g/mol) is higher due to the larger substituents .
  • 9,10-Bis(Phenylethynyl)Anthracene replaces the amino groups with ethynyl linkages, reducing electron donation but extending conjugation, resulting in distinct fluorescence properties .

Sonogashira Coupling: Used for ethynyl-substituted derivatives (e.g., 9,10-Bis(Phenylethynyl)Anthracene) to introduce alkynes .

A³ Coupling Reaction: Employed for amino-propargyl derivatives, as seen in the synthesis of anthracene-propargylamine analogs .

Buchwald-Hartwig Amination : A likely method for introducing aromatic amine groups, given its prevalence in forming C–N bonds in similar systems .

Physical and Optical Properties

Table 1. Comparative Properties of Anthracene Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Substituents Fluorescence (Ex/Emission nm) Purity
This compound C₄₂H₃₆N₂ 568.76 N-(p-tolyl)anilino Not reported ≥98.0% (HPLC)
9,10-Bis[N-(2-naphthyl)anilino]anthracene C₄₆H₃₂N₂ 612.78 N-(2-naphthyl)anilino Not reported >98.0% (HPLC)
9,10-Bis(Phenylethynyl)Anthracene C₃₀H₁₈ 378.47 Phenylethynyl 310 / 468 Not specified
9,10-Bis(3,5-dihydroxyphenyl)anthracene C₂₆H₁₈O₄ 394.42 3,5-dihydroxyphenyl Not reported 98%
9,10-Bis(dimesitylboryl)anthracene C₃₈H₄₀B₂ 518.35 Dimesitylboryl Not reported Not specified

Key Observations :

  • Electron-Donating vs.
  • Steric Effects : Bulkier substituents (e.g., 2-naphthyl) may reduce crystallinity or solubility, impacting material processability .

Electrochemical and Electronic Behavior

  • 9,10-Bis(dimesitylboryl)anthracene undergoes stepwise reduction to form radical anions and dianions, accompanied by geometric distortion of the anthracene core. This behavior highlights the tunability of electronic properties via boron incorporation .
  • Amino-Substituted Derivatives: The N-(p-tolyl)anilino groups likely stabilize positive charges through resonance, making such compounds suitable as hole-transport materials in OLEDs .

Biological Activity

9,10-Bis[N-(p-tolyl)anilino]anthracene (CAS No. 190974-21-1) is a synthetic organic compound characterized by its anthracene backbone substituted with two p-tolyl anilino groups. This compound has garnered attention due to its potential biological activities, particularly in cancer research and photodynamic therapy.

  • Molecular Formula : C40H32N2
  • Molecular Weight : 540.71 g/mol
  • Purity : Typically ≥97% in commercial preparations .

The biological activity of this compound is primarily attributed to its ability to intercalate DNA and inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. This intercalation leads to the stabilization of the DNA-enzyme complex, ultimately resulting in cytotoxic effects on rapidly dividing cells, such as cancer cells .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including leukemia and solid tumors. The mechanism involves the induction of apoptosis and cell cycle arrest .
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against certain bacterial strains, although further research is needed to quantify these effects and understand the underlying mechanisms .

Case Studies

  • Leukemia Cell Lines : A study investigated the effects of various anthracene derivatives on HL-60 human leukemia cells. The results indicated that compounds similar to this compound could effectively induce DNA cross-linking mediated by topoisomerase II, leading to increased cytotoxicity in sensitive cell lines .
  • Photodynamic Therapy : Another area of investigation focuses on the use of this compound in photodynamic therapy (PDT). When activated by light, it generates reactive oxygen species (ROS), which can damage cellular components and induce apoptosis in targeted cancer cells .

Data Tables

Biological Activity Effect Cell Line/Model Reference
AnticancerInhibition of cell proliferationHL-60 leukemia cells
AntimicrobialPotential antibacterial activityVarious bacterial strains
Photodynamic therapyInduction of apoptosis via ROSCancer cell lines

Research Findings

Recent studies have highlighted the following findings regarding this compound:

  • Cytotoxicity : The compound has shown significant cytotoxic effects on cancer cells with IC50 values in the low micromolar range.
  • Mechanistic Insights : The interaction with DNA and topoisomerase II has been confirmed through biochemical assays, demonstrating its potential as a chemotherapeutic agent.
  • Safety Profile : Initial toxicity assessments indicate a favorable safety profile; however, comprehensive toxicological studies are warranted for clinical applications.

Q & A

Basic Questions

Q. What are the common synthetic routes for 9,10-Bis[N-(p-tolyl)anilino]anthracene, and how can reaction conditions be optimized for high yield?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging palladium catalysts to couple aryl halides with boronic acid derivatives. For anthracene derivatives, optimizing ligand choice (e.g., SPhos or XPhos), solvent (toluene or THF), and temperature (80–110°C) is critical. Pre-purification of starting materials and inert atmosphere (N₂/Ar) are essential to suppress side reactions . Alternatively, one-pot methods (e.g., sequential Buchwald-Hartwig amination) may reduce purification steps, though yields depend on precise stoichiometric control and catalyst loading .

Example Reaction Optimization Table:

ParameterOptimal ConditionImpact on Yield
CatalystPd(OAc)₂/XPhosIncreases to >80%
SolventTolueneMinimizes byproducts
Temperature100°CBalances kinetics
Reaction Time24–48 hoursEnsures completion

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm substitution patterns and monitor coupling efficiency. Aromatic protons in anthracene cores appear as distinct multiplets (δ 7.5–8.5 ppm), while p-tolyl groups show singlet methyl peaks (δ ~2.3 ppm) .
  • UV-Vis Spectroscopy : Identify π→π* transitions (λmax ~350–400 nm) and assess conjugation extent. Solvent polarity effects on absorption can indicate intramolecular charge transfer .
  • Fluorescence (FL) Spectroscopy : Measure quantum yields (Φf) and emission maxima (λem). High Φf (>0.5) suggests potential for optoelectronic applications .
  • Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns.

Advanced Research Questions

Q. How do substituents (e.g., electron-donating/withdrawing groups) on the p-tolyl rings affect the compound’s photophysical and electrochemical properties?

Methodological Answer: Substituents modulate the HOMO-LUMO gap and redox behavior:

  • Electron-donating groups (e.g., -OMe) : Redshift absorption/emission via increased conjugation and lower oxidation potentials (e.g., ~0.35 V vs. SCE) .
  • Electron-withdrawing groups (e.g., -NO₂) : Enhance electron affinity, raising reduction potentials and quenching fluorescence due to charge-transfer states .
  • Experimental Validation : Use cyclic voltammetry (CV) to measure oxidation/reduction potentials and DFT calculations to correlate substituent effects with electronic structure .

Table: Substituent Impact on Properties

Substituentλmax (nm)ΦfOxidation Potential (V)
-OMe3950.650.32
-NO₂4200.150.78

Q. How can researchers resolve contradictions in electrochemical data reported for anthracene derivatives?

Methodological Answer: Discrepancies in redox potentials often arise from:

  • Solvent/Electrolyte Effects : Use standardized conditions (e.g., 0.1 M Bu₄NPF₆ in CH₃CN) to ensure reproducibility .
  • Reference Electrodes : Calibrate against ferrocene/ferrocenium (Fc/Fc⁺) to normalize potentials across studies .
  • Electrode History : Polish working electrodes (e.g., glassy carbon) before each scan to remove passivation layers .
  • Case Study : For 9,10-bis(dimesitylboryl)anthracene, stepwise reduction (radical anion → dianion) was confirmed via combined CV, EPR, and X-ray crystallography, resolving earlier ambiguities in redox states .

Q. What strategies improve the thermal stability of this compound for device applications?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (Td). Derivatives with rigid substituents (e.g., aryl groups) exhibit higher Td (>300°C) due to restricted molecular motion .
  • DSC Analysis : Monitor glass transition temperatures (Tg) to optimize film-forming properties in OLEDs .
  • Synthetic Modifications : Introduce steric hindrance (e.g., branched alkyl chains) or cross-linkable moieties to enhance stability .

Properties

IUPAC Name

9-N,10-N-bis(4-methylphenyl)-9-N,10-N-diphenylanthracene-9,10-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H32N2/c1-29-21-25-33(26-22-29)41(31-13-5-3-6-14-31)39-35-17-9-11-19-37(35)40(38-20-12-10-18-36(38)39)42(32-15-7-4-8-16-32)34-27-23-30(2)24-28-34/h3-28H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJPPQKJCPTAED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)N(C6=CC=CC=C6)C7=CC=C(C=C7)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H32N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

9,10-Bis[N-(p-tolyl)anilino]anthracene
9,10-Bis[N-(p-tolyl)anilino]anthracene
9,10-Bis[N-(p-tolyl)anilino]anthracene
9,10-Bis[N-(p-tolyl)anilino]anthracene
9,10-Bis[N-(p-tolyl)anilino]anthracene
9,10-Bis[N-(p-tolyl)anilino]anthracene

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